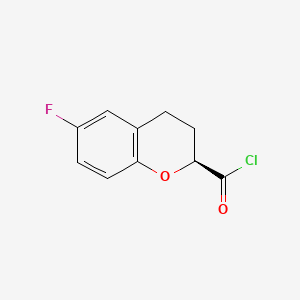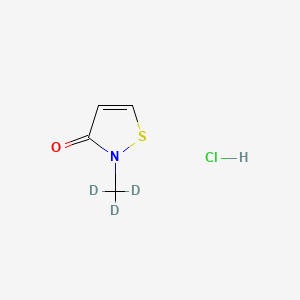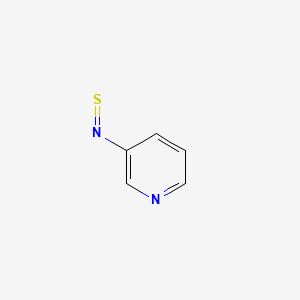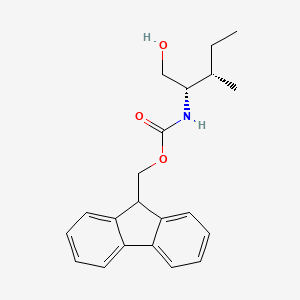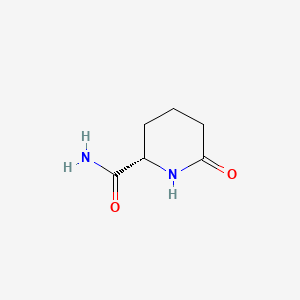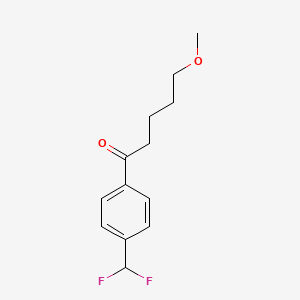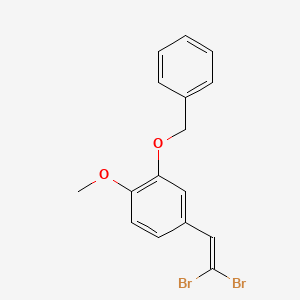
4-(2,2-Dibromoethenyl)-1-methoxy-2-benzyloxybenzene
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
4-(2,2-Dibromoethenyl)-1-methoxy-2-benzyloxybenzene is an organic compound characterized by the presence of a dibromoethenyl group attached to a benzene ring, which also contains methoxy and benzyloxy substituents
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of 4-(2,2-Dibromoethenyl)-1-methoxy-2-benzyloxybenzene typically involves the reaction of 1-methoxy-2-benzyloxybenzene with tetrabromomethane in the presence of a base such as triisopropyl phosphite. The reaction is carried out under an inert atmosphere, usually argon, and at low temperatures to control the reactivity of the intermediates .
Industrial Production Methods
Industrial production methods for this compound are not well-documented in the public domain. the general approach would involve scaling up the laboratory synthesis procedures, optimizing reaction conditions for higher yields, and ensuring the purity of the final product through techniques such as recrystallization and chromatography.
Analyse Des Réactions Chimiques
Types of Reactions
4-(2,2-Dibromoethenyl)-1-methoxy-2-benzyloxybenzene undergoes various types of chemical reactions, including:
Substitution Reactions: The bromine atoms on the dibromoethenyl group can be replaced by other functional groups through nucleophilic substitution reactions.
Addition Reactions: The double bond in the dibromoethenyl group can participate in addition reactions with various reagents.
Polymerization: Under specific conditions, the vinyl group can undergo polymerization reactions to form higher-molecular-weight materials.
Common Reagents and Conditions
Common reagents used in these reactions include nucleophiles for substitution reactions and electrophiles for addition reactions. The reactions are typically carried out under controlled temperatures and inert atmospheres to prevent unwanted side reactions.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, nucleophilic substitution reactions may yield derivatives with different functional groups replacing the bromine atoms, while addition reactions may result in the formation of saturated compounds.
Applications De Recherche Scientifique
4-(2,2-Dibromoethenyl)-1-methoxy-2-benzyloxybenzene is used in various scientific research applications, including:
Organic Synthesis: As a building block for the synthesis of more complex organic molecules.
Pharmaceutical Research: Potential use in the development of new pharmaceuticals due to its unique structural features.
Material Science: Investigation of its polymerization properties for the development of new materials.
Mécanisme D'action
The mechanism of action of 4-(2,2-Dibromoethenyl)-1-methoxy-2-benzyloxybenzene involves its interaction with molecular targets through its dibromoethenyl group. The bromine atoms and the double bond in the vinyl group play a crucial role in its reactivity, allowing it to participate in various chemical reactions. The exact molecular pathways and targets are still under investigation, and further research is needed to fully elucidate its mechanism of action .
Comparaison Avec Des Composés Similaires
Similar Compounds
4-(2,2-Dibromoethenyl)-1-methylpyrazole: Similar in structure but contains a pyrazole ring instead of a benzene ring.
1-(2,2-Dibromoethenyl)-4-methoxybenzene: Similar in structure but lacks the benzyloxy group.
1-(2,2-Dibromoethenyl)-2-nitrobenzene: Contains a nitro group instead of the methoxy and benzyloxy groups.
Uniqueness
4-(2,2-Dibromoethenyl)-1-methoxy-2-benzyloxybenzene is unique due to the combination of its dibromoethenyl, methoxy, and benzyloxy groups, which confer distinct chemical properties and reactivity. This uniqueness makes it a valuable compound for specific applications in organic synthesis and material science.
Propriétés
IUPAC Name |
4-(2,2-dibromoethenyl)-1-methoxy-2-phenylmethoxybenzene |
Source


|
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H14Br2O2/c1-19-14-8-7-13(10-16(17)18)9-15(14)20-11-12-5-3-2-4-6-12/h2-10H,11H2,1H3 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
NGRGMJYIIIXITQ-UHFFFAOYSA-N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=C(C=C(C=C1)C=C(Br)Br)OCC2=CC=CC=C2 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H14Br2O2 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID70747596 |
Source


|
| Record name | 2-(Benzyloxy)-4-(2,2-dibromoethenyl)-1-methoxybenzene | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID70747596 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
398.09 g/mol |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
1206614-02-9 |
Source


|
| Record name | 2-(Benzyloxy)-4-(2,2-dibromoethenyl)-1-methoxybenzene | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID70747596 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.
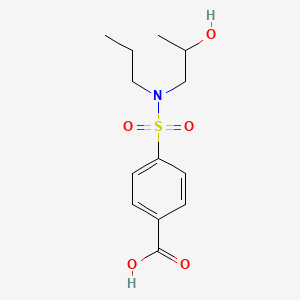

![1-[(2'-Cyano-1,1'-biphenyl-4-yl)methyl]-2-ethoxy-d5-7-benzimidazolecarboxylic Acid Methyl Ester](/img/structure/B589092.png)
